2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE
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Overview
Description
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of mannose, a simple sugar, and is often used in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose typically involves the protection of hydroxyl groups in mannose followed by benzylation and acetylation. One common method includes dissolving mannose in a solvent such as dimethylformamide (DMF) and adding benzyl bromide in the presence of a base like sodium hydride . The reaction is carried out at room temperature and the product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same steps of protection, benzylation, and acetylation, but with larger quantities of reagents and solvents. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like hydrochloric acid or sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is involved in the development of pharmaceuticals, particularly in the synthesis of glycosylated drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose involves its role as a protected sugar derivative. The benzyl and acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at specific sites. This protection is crucial in the synthesis of complex molecules where selective deprotection and subsequent reactions are required.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Used in similar applications as a protected sugar derivative.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another protected sugar used in organic synthesis.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Similar in structure but lacks the benzyl group.
Uniqueness
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is unique due to its specific combination of benzyl and acetyl protective groups. This combination allows for selective reactions and deprotection steps, making it highly valuable in the synthesis of complex carbohydrates and glycosides.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYXGZTYODRENV-MJCUULBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What can you tell us about the structure of 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-α-D-MANNOPYRANOSE?
A1: While the provided abstract [] does not contain specific spectroscopic data, the title "1,3,4,6-Tetra-O-acetyl-2-O-benzyl-α-d-mannopyranose" itself provides key insights into the molecule's structure:
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